4-Bromo-3-chloro-1H-indol-7-amine
Overview
Description
“4-Bromo-3-chloro-1H-indol-7-amine” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
Indole derivatives, including “this compound”, can be synthesized using various methods. These methods include modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6BrClN2 . Indoles, including this compound, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants .Chemical Reactions Analysis
Indole derivatives, including “this compound”, show various biologically vital properties . They are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Bioactive Indole Derivative Synthesis
4-Bromo-3-chloro-1H-indol-7-amine is involved in the synthesis of bioactive indole derivatives. Huang, Zhang, and Sung (2004) discovered a compound where the 4-bromobenzenesulfonate moiety acts as a good leaving group, connected to the amine N atom in sp3 hybridization. This structure forms one-dimensional columns via N—H⋯O hydrogen bonds, which is significant for its bioactive properties (Huang, Zhang, & Sung, 2004).
Synthesis of Alkynyl-Derivatives
In a study by Ames and Bull (1982), this compound was used in reactions catalyzed by palladium and copper compounds, leading to the formation of 3-alkynyl derivatives. This synthesis method highlights the compound's versatility in organic reactions (Ames & Bull, 1982).
Rearrangements in Organic Synthesis
The compound also finds application in the rearrangement of organic molecules. Sanchez and Parcell (1990) explored reactions with primary amines that produce rearranged amides, which can be further processed into various organic structures like β-substituted tryptamines and indole β-aminoketones (Sanchez & Parcell, 1990).
Catalysis in Chemical Reactions
Moriyama, Ishida, and Togo (2015) demonstrated the use of this compound in catalysis, where it underwent C(sp2)-H dual functionalization, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
Antimicrobial and Antiinflammatory Applications
Research by Narayana et al. (2009) included this compound in the synthesis of heterocycles, which demonstrated antimicrobial, antiinflammatory, and antiproliferative activities. This underscores the compound's potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Future Directions
The future directions of “4-Bromo-3-chloro-1H-indol-7-amine” and other indole derivatives include the investigation of novel methods of synthesis and their application as biologically active compounds for the treatment of various disorders . They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
4-bromo-3-chloro-1H-indol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDNSWPHYDCCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1N)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579127 | |
Record name | 4-Bromo-3-chloro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782438-30-6 | |
Record name | 4-Bromo-3-chloro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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